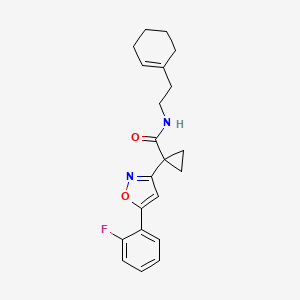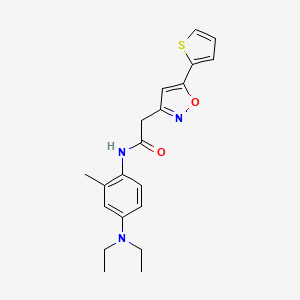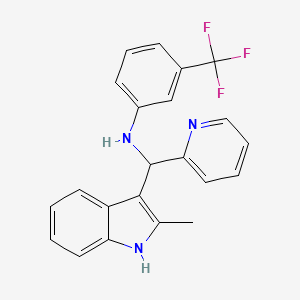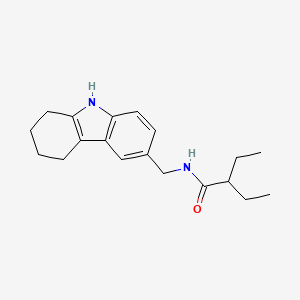
2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide is a synthetic compound belonging to the carbazole family. Carbazole compounds are known for their diverse biological activities and applications in various fields, including medicine and material sciences. This compound has shown promising biological activity and is widely used in scientific research.
Preparation Methods
The synthesis of 2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide involves multiple steps. One primary approach is the condensation of ethyl-6-chloro-2-formylcarbazole with 2,3,4,9-tetrahydro-1H-carbazol-6-amine in the presence of a reducing agent, such as sodium borohydride. The reaction conditions typically include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the carbazole moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a lead compound in the development of novel synthetic methodologies and organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique properties make it suitable for applications in material sciences and the development of new materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes . For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
2-ethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)butanamide can be compared with other carbazole derivatives, such as:
1-ketotetrahydrocarbazole: Known for its biological activities and synthetic applications.
3-methoxy-2-methyl-9H-carbazole: Another carbazole derivative with potential therapeutic uses.
Indole derivatives: These compounds share structural similarities and exhibit diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-3-14(4-2)19(22)20-12-13-9-10-18-16(11-13)15-7-5-6-8-17(15)21-18/h9-11,14,21H,3-8,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVLDRLCKOIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
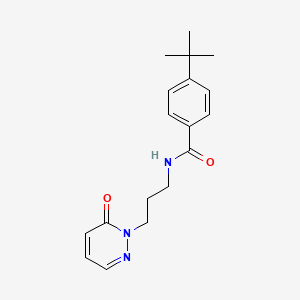
![N-(2,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2993607.png)
![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)
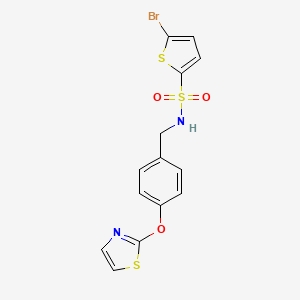
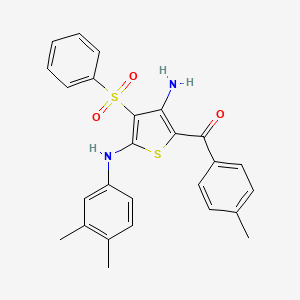
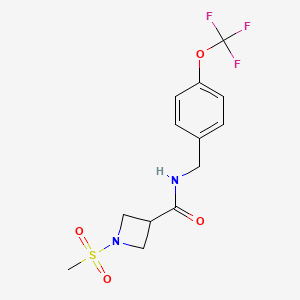
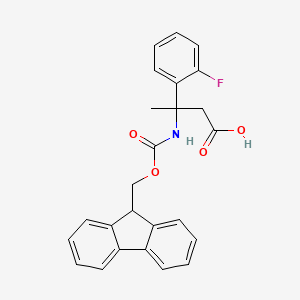
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)
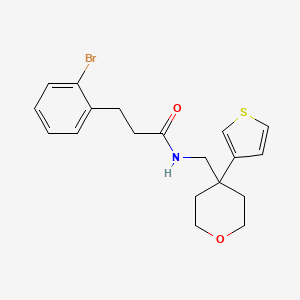
![1-(azepan-1-yl)-2-(4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2993624.png)
![3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2993625.png)
